molecular formula C6H12N2O B1387655 (R)-1,5-Dimethylpiperazin-2-one CAS No. 1068149-96-1

(R)-1,5-Dimethylpiperazin-2-one

Cat. No. B1387655
M. Wt: 128.17 g/mol
InChI Key: TUXCFTFFNGQODI-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1,5-Dimethylpiperazin-2-one” is a cyclic organic compound with the CAS Number: 1068149-96-1 . Its linear formula is C6H12N2O . The IUPAC name is (5R)-1,5-dimethyl-2-piperazinone . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for “®-1,5-Dimethylpiperazin-2-one” is 1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1 . The InChI key is TUXCFTFFNGQODI-RXMQYKEDSA-N . The molecular weight is 128.17 .


Physical And Chemical Properties Analysis

“®-1,5-Dimethylpiperazin-2-one” is a liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8°C . The flash point is 110.4 .

Safety And Hazards

The safety information for “®-1,5-Dimethylpiperazin-2-one” includes the following hazard statements: H302-H315-H319 . The precautionary statements are P261-P305+P351+P338 . The GHS pictogram is GHS07 . The signal word is "Warning" .

properties

IUPAC Name

(5R)-1,5-dimethylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-5-4-8(2)6(9)3-7-5/h5,7H,3-4H2,1-2H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXCFTFFNGQODI-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1,5-Dimethylpiperazin-2-one

Synthesis routes and methods

Procedure details

A mixture of 1,5-dimethylpyrazin-2(1H)-one (5.7 g, 45.9 mmol) and platinum oxide (0.57 g) in ethyl acetate (100 mL) was stirred under an atmosphere of hydrogen (1 atm) at room temperature overnight. The product mixture was filtered through a pad of Celite, and concentrated under vacuum to provide 1,5-dimethyl-piperazin-2-one.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.57 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1,5-Dimethylpiperazin-2-one
Reactant of Route 2
(R)-1,5-Dimethylpiperazin-2-one
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
(R)-1,5-Dimethylpiperazin-2-one

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